

An In-depth Technical Guide to 3,6-Pyridazinedicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Pyridazinedicarboxylic acid

Cat. No.: B1347128

[Get Quote](#)

This technical guide provides a comprehensive overview of **3,6-pyridazinedicarboxylic acid**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Molecular Data

The fundamental molecular characteristics of **3,6-pyridazinedicarboxylic acid** are summarized below. This data is essential for any quantitative experimental work, including stoichiometry, solution preparation, and analytical characterization.

Parameter	Value
Molecular Formula	C ₆ H ₄ N ₂ O ₄ [1] [2] [3] [4] [5]
Molecular Weight	168.11 g/mol [1] [2] [4]
IUPAC Name	pyridazine-3,6-dicarboxylic acid [2]
CAS Registry Number	57266-70-3 [1] [2]

Synthesis and Experimental Protocols

The synthesis of **3,6-pyridazinedicarboxylic acid** and its derivatives is a key area of research. While detailed, publicly available, step-by-step protocols for the synthesis of the parent compound are not extensively documented in the provided literature, a general synthetic pathway has been referenced.

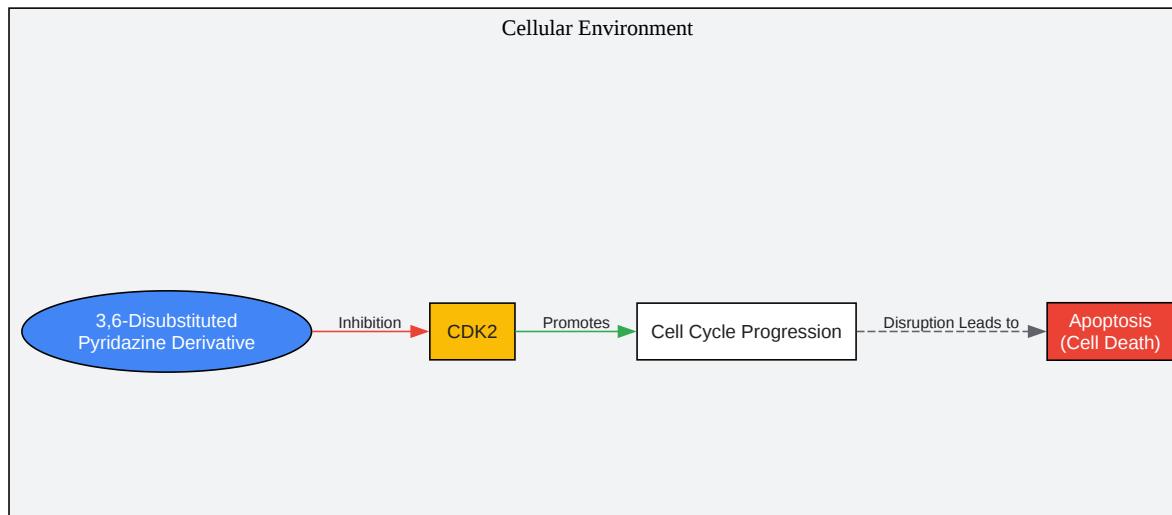
Synthesis of **3,6-Pyridazinedicarboxylic Acid**

A referenced multi-step synthesis for **3,6-pyridazinedicarboxylic acid** starts from 3,6-dimethyl pyridazine. The protocol involves the following key steps:

- Step 1: Reaction with Hydrazine Hydrate
 - Reactants: 3,6-Dimethyl Pyridazine, Hydrazine Hydrate
 - Solvent: Ethanol
 - Conditions: The reaction is carried out at 90°C for 10 hours under an inert atmosphere, followed by an additional 10 hours at 100°C.[\[4\]](#)
- Step 2: Oxidation
 - Oxidizing Agent: Selenium(IV) oxide
 - Solvent: Pyridine
 - Conditions: The reaction mixture is heated to 120°C for 16 hours under an inert atmosphere to yield **3,6-pyridazinedicarboxylic acid**.[\[4\]](#)

Note: This synthesis is described in patent literature, and for detailed experimental parameters, including reagent quantities, purification methods, and safety precautions, consulting the primary patent (WO2019/99777) is recommended.[\[4\]](#)

Another generalized method suggests that pyridazine-3,6-dicarboxylic acid can be prepared by the reaction of pyridine with phthalic acid.[\[3\]](#) This typically involves the formation of an N-carboxamide intermediate, followed by acid treatment or pyrolysis to yield the final product.[\[3\]](#)


Biological Activity and Potential Therapeutic Applications

The pyridazine scaffold, including derivatives of **3,6-pyridazinedicarboxylic acid**, is of significant interest in drug discovery due to its wide range of biological activities. These activities include anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[\[6\]](#) [\[7\]](#)

Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)

Recent research has highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents.[\[8\]](#)[\[9\]](#) These compounds have demonstrated significant anti-proliferative activity against human breast cancer cell lines.[\[8\]](#)[\[9\]](#) The proposed mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 disrupts the cell cycle progression, ultimately leading to apoptosis (programmed cell death) in cancer cells.[\[9\]](#)

The logical workflow from compound administration to cellular effect is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Figure 1. Proposed mechanism of action for 3,6-disubstituted pyridazine derivatives as anticancer agents.

This diagram illustrates how the pyridazine-based compounds inhibit CDK2, which in turn disrupts the normal cell cycle progression, leading to apoptosis in cancer cells. This targeted approach is a promising strategy in the development of novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. 3,6-Pyridazinedicarboxylic acid | C6H4N2O4 | CID 300317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3,6-PYRIDAZINEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 57266-70-3|Pyridazine-3,6-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Pyridazinedicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347128#3-6-pyridazinedicarboxylic-acid-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com